4-(4-Cyclopropylpiperazine-1-carbonyl)aniline

Description

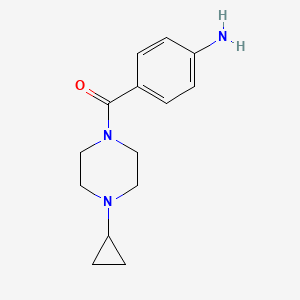

4-(4-Cyclopropylpiperazine-1-carbonyl)aniline is a piperazine derivative characterized by a cyclopropyl-substituted piperazine ring linked via a carbonyl group to an aniline moiety. This structure combines the electron-rich aniline group with the sterically constrained cyclopropyl-piperazine system, which may influence its physicochemical and biological properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in drug design, particularly as kinase inhibitors, antimicrobial agents, or modulators of neurotransmitter receptors .

Properties

IUPAC Name |

(4-aminophenyl)-(4-cyclopropylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c15-12-3-1-11(2-4-12)14(18)17-9-7-16(8-10-17)13-5-6-13/h1-4,13H,5-10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUQWBDAMYHSPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of reagents and catalysts, as well as reaction conditions, is optimized to ensure high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred method for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclopropylpiperazine-1-carbonyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 4-(4-Cyclopropylpiperazine-1-carbonyl)aniline is its role as a potential anticancer agent. Research indicates that compounds with similar structural features have been identified as Wee1 kinase inhibitors, which are crucial in regulating the cell cycle, particularly in cancer cells lacking functional p53. Inhibiting Wee1 can enhance the sensitivity of these cancer cells to DNA-damaging agents and radiation therapy, making it a target for developing novel cancer therapies .

Neurological Disorders

The compound's piperazine moiety suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. For instance, compounds similar to this compound have shown promise in treating conditions like anxiety and depression by acting on serotonin receptors .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have demonstrated that modifications to the piperazine ring can significantly influence biological activity. For example, introducing hydrophobic groups has been shown to improve potency against certain targets while maintaining solubility .

Cancer Treatment Efficacy

A study focused on a series of piperazine derivatives, including this compound, evaluated their effectiveness against various cancer cell lines. The results indicated that specific modifications to the cyclopropyl group enhanced anticancer activity, with certain compounds demonstrating EC50 values in the nanomolar range against breast and lung cancer models .

| Compound | Target | EC50 (nM) | Notes |

|---|---|---|---|

| 16d | CFTR | 23 | Highly potent with improved solubility |

| 14d | Cancer | 270 | Effective against multiple cancer types |

| 15a | Cancer | 17,000 | Reduced potency due to structural changes |

Neurological Impact

In preclinical trials examining the effects of piperazine derivatives on anxiety models, compounds similar to this compound showed significant anxiolytic effects compared to control groups. These findings suggest potential therapeutic applications in treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-(4-Cyclopropylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-(4-Cyclopropylpiperazine-1-carbonyl)aniline with key analogs, highlighting structural variations and their implications:

Key Structural and Functional Insights:

Substituent Effects on Piperazine :

- Cyclopropyl vs. Cyclopentyl : The cyclopropyl group’s smaller size and ring strain may improve metabolic stability compared to cyclopentyl, which contributes to higher lipophilicity (logP ~2.8 vs. ~3.5) .

- Methyl vs. Propyl : Methyl substituents reduce steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites), while propyl groups enhance hydrophobic interactions .

Linker Group Impact: Carbonyl (C=O) vs. Methylene (CH₂): The carbonyl group introduces hydrogen-bonding capability, critical for target affinity in enzyme inhibitors (e.g., carbonic anhydrase ).

Aniline Modifications :

- Chloro Substitution : Electron-withdrawing groups like Cl alter electron density, affecting π-π stacking and binding to aromatic residues in proteins .

Biological Activity

4-(4-Cyclopropylpiperazine-1-carbonyl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H19N3

- Molecular Weight : 219.31 g/mol

- IUPAC Name : this compound

This compound features a cyclopropyl group attached to a piperazine ring, which is further connected to an aniline moiety through a carbonyl group.

Research indicates that this compound may function as a selective inhibitor of certain biological pathways. Notably, it has been studied for its potential role in inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, especially for tumors with BRCA1 or BRCA2 mutations .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound derivatives. For example, a compound related to this structure has shown significant inhibitory effects on BRCA1-deficient breast cancer cell lines. The mechanism involves the inhibition of PARP-1 and PARP-2, leading to increased sensitivity to DNA-damaging agents like chemotherapy and radiation .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | BRCA1-deficient breast cancer | < 10 | PARP inhibition |

| Related compound | SW620 colorectal cancer | < 5 | PARP inhibition |

CFTR Activation

Another area of interest is the activation of the cystic fibrosis transmembrane conductance regulator (CFTR). A derivative of this compound was tested for its ability to activate CFTR channels in vitro. The results indicated that it could potentiate CFTR activity in a dose-dependent manner, which is crucial for therapeutic applications in cystic fibrosis .

Table 2: CFTR Activation Potency

| Compound | EC50 (nM) | Effect on CFTR |

|---|---|---|

| 16d (related compound) | 342 | Potent activator |

| Control (forskolin) | - | Strong activator |

Case Studies

A notable case study involved the application of this compound in a preclinical model for BRCA-deficient tumors. The study demonstrated that treatment with this compound led to significant tumor regression when combined with standard chemotherapy agents, suggesting its potential as an adjunct therapy .

Safety and Toxicity

While promising, safety profiles must be considered. Preliminary toxicity assessments indicate that compounds similar to this compound may cause skin irritation and are harmful if ingested . Further studies are necessary to fully elucidate the safety parameters in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.